1,4-Dioxanyl hydroperoxide

Thermal decomposition kinetics Activation entropy Cyclic hydroperoxide stability

Researchers seeking to reduce thermal energy costs in metal-catalyzed MMA polymerization often find generic initiators like TBHP require elevated temperatures (Ea 15.1-18.5 kcal/mol), leading to chain-transfer side reactions. 1,4-Dioxanyl hydroperoxide addresses this by delivering a 33-38% lower activation energy (9.3-12.4 kcal/mol) with Co(acac)₂/Co(acac)₃ catalysts, enabling faster polymerization under milder conditions. • Activation energy reduced to 9.3-12.4 kcal/mol vs. 15.1-18.5 kcal/mol for TBHP-based systems. • Nucleophilic dioxanyl radical ensures regioselective α-oxyalkylation in Minisci-type reactions on heteroaromatic bases. • Also serves as a characterized analytical reference standard for peroxide quantification in 1,4-dioxane solvent inventories. Procurement note: Confirm storage at 2-8°C; hydroperoxide content should be specified for batch-to-batch reproducibility.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 4722-59-2
Cat. No. B15495364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxanyl hydroperoxide
CAS4722-59-2
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC1COC(CO1)OO
InChIInChI=1S/C4H8O4/c5-8-4-3-6-1-2-7-4/h4-5H,1-3H2
InChIKeyRYQFWBSHDMXCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxanyl Hydroperoxide: Compound Overview


1,4-Dioxanyl hydroperoxide (also known as p-dioxanyl hydroperoxide, 1,4-dioxan-2-yl hydroperoxide) is a secondary hydroperoxide featuring a six-membered 1,4-dioxane ring bearing an axial hydroperoxy (–OOH) substituent at the 2-position [1]. With the molecular formula C₄H₈O₄ and a molecular weight of 120.10 g/mol, this compound belongs to the class of cyclic ether hydroperoxides that function as thermal and redox-active radical precursors . Unlike simple alkyl hydroperoxides such as tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP), the presence of two endocyclic oxygen atoms in the 1,4-dioxane scaffold imparts distinctive electronic and conformational features that markedly influence its decomposition kinetics, radical generation behavior, and polymerization initiation efficiency [2].

Cyclic ether hydroperoxide with unique axial OOH conformation
Supports metal-catalyzed radical polymerization workflows
Nucleophilic dioxanyl radical for selective oxyalkylation
Fully characterized: crystal structure, NMR, MS, HPLC

Why Generic Hydroperoxide Substitution Fails


Although hydroperoxides such as tert-butyl hydroperoxide (TBHP), cumene hydroperoxide (CHP), and cyclohexyl hydroperoxide share the –OOH functional group and are widely used as radical initiators, they cannot be interchangeably substituted for 1,4-dioxanyl hydroperoxide without compromising reaction kinetics, initiation efficiency, and radical selectivity. The 1,4-dioxanyl scaffold imposes a unique combination of an axial hydroperoxy conformation and repulsive oxygen–oxygen interactions across the ring that produces a positive activation entropy for thermal decomposition—a feature absent in its six-membered ring analogs [1]. In metal-catalyzed polymerization systems, this compound delivers activation energies for methyl methacrylate polymerization that are substantially lower than those of TBHP-based initiating systems, translating into faster polymerization rates under milder thermal conditions [2]. Furthermore, the dioxanyl radical exhibits a quantitatively established nucleophilic character that governs regio- and chemoselectivity in homolytic aromatic substitution reactions—a property not replicated by tert-alkyl or cycloalkyl hydroperoxide-derived radicals [3]. These measurable differences mean that selecting a generic hydroperoxide will predictably alter decomposition profiles, initiator efficiency, and product distributions, making compound-specific procurement essential for reproducible radical-mediated processes.

Decomposition kinetics
Positive activation entropy may not transfer to alkyl hydroperoxides; generic alternatives exhibit negative entropy.
Polymerization initiation efficiency
Reported lower activation energy in Co-catalyzed MMA polymerization context relative to TBHP; substitution may alter rate.
Radical polarity selectivity
Dioxanyl radical nucleophilicity governs regiochemistry; TBHP/CHP-derived radicals differ, limiting chemoselectivity.

1,4-Dioxanyl Hydroperoxide: Quantitative Differentiation


Positive Activation Entropy in Thermal Decomposition

In a head-to-head kinetic study of four secondary six-membered ring hydroperoxides thermally decomposed in benzene, 1,4-dioxanyl hydroperoxide exhibited a uniquely positive activation entropy (ΔS‡ > 0), whereas cyclohexyl hydroperoxide, 2-chlorocyclohexyl hydroperoxide, and 2-tetrahydropyranyl hydroperoxide all displayed negative activation entropies [1]. The abstract explicitly states that '1,4-dioxanyl hydroperoxide decomposes extremely faster than other hydroperoxides.' The O–O bond dissociation energy was found to be approximately 30 kcal/mol across all four compounds, indicating that the accelerated decomposition is not due to a weaker peroxide bond but rather to the repulsive interaction between the axial hydroperoxy oxygen atoms and the ring oxygens at the 1- and 4-positions, which facilitates the transition state [1]. The axial conformation of the hydroperoxy group in the dioxane ring (confirmed by IR and NMR spectroscopy) contrasts with the equatorial conformation found in cyclohexyl and 2-chlorocyclohexyl hydroperoxides [1].

Activation Entropy
Direct head-to-head comparison
Positive ΔS‡ vs negative ΔS‡ for cyclohexyl analogs
Faster radical generation at moderate temperatures
Data to verify; reference 1976 kinetic study
Thermal decomposition kinetics Activation entropy Cyclic hydroperoxide stability Radical generation rate

Lower Activation Energy for MMA Polymerization

In a direct comparative study of four initiating systems for methyl methacrylate (MMA) polymerization, the Co(acac)₂–dioxane hydroperoxide (DOX HPO) system exhibited an activation energy (Ea) of 9.3 kcal/mol, compared to 15.1 kcal/mol for the Co(acac)₂–tert-butyl hydroperoxide (t-Bu HPO) system—a 38% reduction [1]. With Co(acac)₃ as the metal component, the DOX HPO system required 12.4 kcal/mol versus 18.5 kcal/mol for the t-Bu HPO system, representing a 33% lower barrier [1]. The study concluded that 'dioxane hydroperoxide systems were much more effective for the polymerization of methyl methacrylate than tert-butyl hydroperoxide systems' [1]. The overall initiating activity order was: Co(acac)₂–DOX HPO (Ea = 9.3 kcal/mol) > Co(acac)₃–DOX HPO (Ea = 12.4 kcal/mol) > Co(acac)₂–t-Bu HPO (Ea = 15.1 kcal/mol) > Co(acac)₃–t-Bu HPO (Ea = 18.5 kcal/mol) [1].

MMA Activation Energy
Direct head-to-head comparison
Co(acac)₂–DOX HPO: 9.3 kcal/mol vs TBHP: 15.1 kcal/mol
Supports lower-temperature polymerization initiation
Reported 38% reduction in Ea; review conditions
Methyl methacrylate polymerization Activation energy Cobalt acetylacetonate Initiator efficiency

Enhanced Polymerization Rate Across Metal Catalysts

A broader comparative study across multiple metal acetylacetonate–cyclic ether hydroperoxide initiating systems demonstrated that the rate of methyl methacrylate polymerization with cyclic ether hydroperoxides (including 1,4-dioxanyl hydroperoxide) as initiating components was 'much higher than that with tert-butyl hydroperoxide' [1]. In the cyclic ether hydroperoxide series, V(III), Co(II,III), and Mn(II) acetylacetonates all markedly promoted the polymerization rate relative to the corresponding TBHP-based systems [1]. An earlier study by Nonaka et al. confirmed that 1,4-dioxane hydroperoxide showed 'high activity for the polymerization of methyl methacrylate,' with a maximum polymerization rate observed at 60 °C in approximately neutral solution, further enhanced by the addition of Cu(II) [2].

Polymerization Rate
Cross-study comparable
Much higher rate than TBHP across V, Co, Mn catalysts
Consistent scaffold-dependent advantage
Data to verify; qualitative comparative reports
Cyclic ether hydroperoxide Polymerization rate Metal acetylacetonate catalysis Comparative initiator performance

Nucleophilic Selectivity of Dioxanyl Radical

The dioxanyl radical, generated from 1,4-dioxanyl hydroperoxide or related precursors, has been quantitatively characterized as a nucleophilic radical through measurement of relative rates of attack on 4-substituted quinolines [1]. This quantitative study 'revealed in detail all the features of nucleophilic substitutions' and demonstrated that the good yields and complete selectivity obtained in α-oxyalkylation of heteroaromatic bases are directly attributable to the nucleophilic character of the dioxanyl radical [1]. This stands in contrast to the radicals derived from TBHP (tert-butoxyl and methyl radicals), which exhibit electrophilic or near-neutral polarity. The study employed various oxidizing agents including hydrogen peroxide, t-butyl hydroperoxide, ammonium peroxydisulfate, sodium perborate, and bis-(4-t-butylcyclohexyl)-peroxydicarbonate to generate the dioxanyl radical from dioxane, confirming that the nucleophilic character is inherent to the dioxanyl radical itself, not to the method of generation [1].

Radical Nucleophilicity
Class-level inference
Dioxanyl radical: nucleophilic; TBHP radicals: electrophilic/neutral
Enables selective α-oxyalkylation of heteroaromatics
Context-dependent; review full study
Radical nucleophilicity Homolytic aromatic substitution α-Oxyalkylation Minisci-type reaction

RAFT Polymerization Without Exogenous Initiator

A 2018 study demonstrated that trace hydroperoxide contaminants in 1,4-dioxane—primarily 1,4-dioxanyl hydroperoxide—can serve as the sole radical source for reversible addition–fragmentation chain transfer (RAFT) polymerization of reactive monomers such as N-acryloylpyrrolidine and N,N-dimethylacrylamide, operating without any conventional radical initiator [1]. The polymerizations were 'surprisingly well controlled,' and the resulting polymers could be extended with a second block, indicating 'high livingness' [1]. This 'solvent-initiated' RAFT approach requires only three ingredients—hydroperoxide-contaminated 1,4-dioxane, monomer, and RAFT agent—representing a simplification over conventional protocols that require adding azo or peroxide initiators separately [1]. The study also cautions that the coinitiating ability of hydroperoxide-containing solvents must be considered when interpreting RAFT kinetics or pursuing high-livingness multiblock copolymers [1].

RAFT Initiation
Cross-study comparable
Solvent-initiated RAFT using trace hydroperoxide
Simplifies block copolymer synthesis; no added initiator
Requires controlled hydroperoxide content
RAFT polymerization Solvent-initiated polymerization Block copolymers Hydroperoxide contamination

Crystal Structure and Analytical Characterization

The crystal and molecular structure of p-dioxanyl hydroperoxide has been determined by single-crystal X-ray diffraction [1]. The compound crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to R = 0.053 for 2043 observed reflections [1]. Comprehensive spectroscopic characterization by ¹H NMR, ¹³C NMR, IR, and mass spectrometry (GC-MS) has been reported, including diagnostic signals for the hydroperoxide proton and the dioxane ring protons [2][3]. Additionally, the compound has been identified and fully characterized as a contaminant in preparative liquid chromatography eluates, with established protocols for safe removal and chemical reduction [2]. Thin-layer and high-performance liquid chromatography methods for its detection and quantification have also been described [2].

Crystal Structure
Supporting evidence
Monoclinic C2, a=20.25, b=6.73, c=10.67 Å
Unambiguous identity confirmation for QC
Source review; 1973 X-ray data
Crystal structure X-ray diffraction NMR spectroscopy Quality control Peroxide safety

1,4-Dioxanyl Hydroperoxide: Application Scenarios


Low-Temperature MMA Radical Polymerization

For research and industrial MMA polymerization processes employing Co(acac)₂ or Co(acac)₃ catalysts, substituting tert-butyl hydroperoxide with 1,4-dioxanyl hydroperoxide reduces the overall activation energy from 15.1–18.5 kcal/mol to 9.3–12.4 kcal/mol [1]. This 33–38% reduction enables effective radical generation and polymerization initiation at lower temperatures, reducing thermal energy costs and minimizing unwanted side reactions such as chain transfer and monomer volatilization. The rate enhancement is consistent across multiple metal acetylacetonate catalysts (V, Co, Mn), making DOX HPO the preferred initiator when designing energy-efficient or temperature-sensitive polymerization protocols .

Simplified RAFT Block Copolymer Synthesis

Laboratories synthesizing well-defined block copolymers via RAFT polymerization can leverage the latent radical-initiating capacity of 1,4-dioxanyl hydroperoxide as a trace contaminant in 1,4-dioxane solvent [1]. This 'solvent-initiated' approach eliminates the need to procure, store, and precisely dose a conventional azo or peroxide initiator, reducing the ingredient count from four to three (monomer, RAFT agent, hydroperoxide-contaminated dioxane) while still producing polymers with high livingness suitable for block extension [1]. For consistent results, procurement of 1,4-dioxane with a known and controlled hydroperoxide content—or deliberate addition of characterized 1,4-dioxanyl hydroperoxide to peroxide-free dioxane—is recommended to ensure batch-to-batch reproducibility.

Regioselective α-Oxyalkylation of Heteroaromatics

Synthetic chemists performing Minisci-type homolytic aromatic substitution on quinolines, pyridines, or other electron-deficient heteroaromatic bases should select 1,4-dioxanyl hydroperoxide as the radical precursor when nucleophilic radical character is required for regio- and chemoselective α-oxyalkylation [1]. The quantitatively established nucleophilicity of the dioxanyl radical contrasts with the electrophilic or neutral-polarity radicals generated from TBHP or CHP, making compound-specific procurement essential for achieving the complete selectivity and good yields reported in the literature [1].

Quality Control of 1,4-Dioxane Peroxides

Environmental health and safety (EHS) laboratories and industrial users of 1,4-dioxane can employ characterized 1,4-dioxanyl hydroperoxide as an analytical reference standard for quantifying peroxide accumulation in solvent inventories [1]. The availability of full spectroscopic data (NMR, IR, MS) and chromatographic methods (TLC, HPLC) enables accurate peroxide monitoring, while the published safe removal and reduction protocols [1] provide actionable procedures for peroxide mitigation—reducing the explosion hazard associated with concentrating peroxidized ether solvents during distillation or evaporation.

Application
Selection Property
Validation Focus
Low-temperature MMA radical polymerization
Initiator activation energy context
Rate-temperature dependence verification
Simplified RAFT block copolymer synthesis
Latent radical initiation capacity
Livingness and block extension review
Regioselective α-oxyalkylation of heteroaromatics
Dioxanyl radical nucleophilicity context
Chemoselectivity and yield assessment
Quality control of 1,4-dioxane peroxides
Analytical reference standard identity
Peroxide monitoring and removal protocol validation

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